molecular formula C18H17N3O4S B2776522 (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1173599-58-0

(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2776522
CAS No.: 1173599-58-0
M. Wt: 371.41
InChI Key: PZLVSFOOAUHANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a substitution reaction, followed by the addition of the sulfonamide group through sulfonation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]acetamide
  • N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]benzenesulfonamide
  • N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methanesulfonamide

Uniqueness

(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide is unique due to its combination of an imidazolidinone ring, phenyl group, and sulfonamide group, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-18(16(22)19-17(23)20-18)14-7-9-15(10-8-14)21-26(24,25)12-11-13-5-3-2-4-6-13/h2-12,21H,1H3,(H2,19,20,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVSFOOAUHANN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.